molecular formula C16H14N2O B596587 3-(4-Cyanophenyl)-N,N-dimethylbenzamide CAS No. 1365272-68-9

3-(4-Cyanophenyl)-N,N-dimethylbenzamide

Cat. No.: B596587
CAS No.: 1365272-68-9
M. Wt: 250.301
InChI Key: PLDUDKRUOJZFAK-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

3-(4-cyanophenyl)-N,N-dimethylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O/c1-18(2)16(19)15-5-3-4-14(10-15)13-8-6-12(11-17)7-9-13/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLDUDKRUOJZFAK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=CC(=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00742913
Record name 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

250.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1365272-68-9
Record name 4'-Cyano-N,N-dimethyl[1,1'-biphenyl]-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00742913
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Cyanophenyl)-N,N-dimethylbenzamide typically involves the reaction of 4-cyanobenzoic acid with N,N-dimethylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would include the precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Cyanophenyl)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the nitrile group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanophenyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Reagents like sodium hydride or organolithium compounds are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.

Scientific Research Applications

3-(4-Cyanophenyl)-N,N-dimethylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and as a ligand in binding studies.

    Industry: It can be used in the production of polymers and other advanced materials.

Mechanism of Action

The mechanism by which 3-(4-Cyanophenyl)-N,N-dimethylbenzamide exerts its effects involves its interaction with specific molecular targets. The cyanophenyl group can interact with enzymes or receptors, altering their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 3-(4-Cyanophenyl)-N,N-dimethylbenzamide
  • CAS Number : 1365272-68-9
  • Molecular Formula : C₁₆H₁₃N₂O
  • Molecular Weight : 250.295 g/mol
  • Structure: Features a benzamide core with a 4-cyanophenyl substituent at the 3-position and N,N-dimethyl groups on the amide nitrogen.

Key Characteristics :

  • The cyano group (-CN) at the para position of the phenyl ring is electron-withdrawing, influencing electronic properties and reactivity.
  • The compound is commercially available as a reagent-grade material, with purity specifications tailored for research applications .

Comparison with Structural Analogs

The following table highlights key structural and physicochemical differences between this compound and related compounds:

Compound Name CAS Number Molecular Formula Substituents on Benzamide Ring Key Features
This compound 1365272-68-9 C₁₆H₁₃N₂O 4-Cyanophenyl at position 3 Moderate electron-withdrawing cyano group; commercial availability
N-(4-Cyanophenyl)-3,4-dimethylbenzamide 333442-37-8 C₁₆H₁₄N₂O 4-Cyanophenyl, 3,4-dimethyl Additional methyl groups enhance hydrophobicity; no direct bioactivity reported
N-(4-Cyanophenyl)-3-nitrobenzamide 10278-45-2 C₁₄H₉N₃O₃ 4-Cyanophenyl, 3-nitro Strong electron-withdrawing nitro group (-NO₂); potential for higher reactivity in electrophilic substitutions
3-(3-Aminophenyl)-N,N-dimethylbenzamide 1375069-30-9 C₁₅H₁₆N₂O 3-Aminophenyl at position 3 Electron-donating amino group (-NH₂); may exhibit altered solubility and coordination properties

Physicochemical Properties

  • Electronic Effects: The cyano group in the title compound moderately withdraws electron density, deshielding the carbonyl carbon in ¹³C NMR compared to analogs with electron-donating groups (e.g., -CH₃ or -NH₂). This effect is less pronounced than in the nitro-substituted analog, where the -NO₂ group causes significant deshielding . Rotational barriers about the C-N bond in N,N-dimethylbenzamides are influenced by substituents. The cyano group likely increases ΔG⁺ compared to methyl or amino groups but less than nitro substituents .
  • Solubility: The hydrophobic methyl groups in N-(4-Cyanophenyl)-3,4-dimethylbenzamide reduce aqueous solubility compared to the title compound. Conversely, the amino group in 3-(3-Aminophenyl)-N,N-dimethylbenzamide enhances solubility in polar solvents .

Biological Activity

3-(4-Cyanophenyl)-N,N-dimethylbenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by diverse research findings.

  • Molecular Formula : C16H16N2O
  • Molecular Weight : 252.31 g/mol
  • Structure : The compound features a cyanophenyl group attached to a benzamide structure, with dimethyl substitutions contributing to its unique properties.

The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The cyanophenyl group enhances binding affinity and specificity, influencing various biochemical pathways.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, suggesting potential anticancer properties.
  • Receptor Modulation : It interacts with certain receptors, which could lead to modulation of signaling pathways relevant to disease processes.

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts:

  • Anticancer Activity : Studies have shown that similar compounds exhibit significant cytotoxic effects against various cancer cell lines.
  • Antimicrobial Properties : Some derivatives have demonstrated activity against bacterial strains, indicating potential for development as antimicrobial agents.
  • Antimalarial Effects : Research has indicated that related compounds can disrupt Na+^+ homeostasis in Plasmodium falciparum, a key factor in antimalarial activity.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with similar compounds is beneficial:

Compound NameStructure CharacteristicsNotable Properties
4-(2-Cyanophenyl)-N,N-dimethylbenzamideCyanophenyl group at ortho positionDifferent reactivity and biological effects
4-(3-Cyanophenyl)-N,N-dimethylbenzamideCyanophenyl group at meta positionExhibits distinct biological activity
N-(4-cyanophenyl)-3,4-dimethylbenzamideDimethyl substitution on benzene ringPotential anti-cancer properties

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound and its analogs:

  • Cytotoxicity Assays : In vitro studies on cancer cell lines (e.g., breast, prostate) demonstrated that the compound significantly inhibited cell growth, with IC50_{50} values indicating potent activity.
  • Antimalarial Screening : High-throughput screening against Plasmodium falciparum revealed that compounds structurally related to this compound effectively disrupted parasite function, showcasing their potential as new antimalarial agents.
  • Mechanistic Studies : Research involving enzyme assays indicated that the compound's interaction with specific targets could lead to altered metabolic pathways in cancer cells, providing insights into its mechanism of action.

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